molecular formula C20H26N2OS B398006 1-[1-(adamantan-1-yl)ethyl]-3-benzoylthiourea

1-[1-(adamantan-1-yl)ethyl]-3-benzoylthiourea

Cat. No.: B398006
M. Wt: 342.5g/mol
InChI Key: FHFROTWRNFQOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures often enhances their thermal and mechanical properties, making them valuable in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea typically involves the reaction of adamantyl derivatives with benzoylthiourea. One common method starts with the preparation of 1-adamantylamine, which is then reacted with benzoyl isothiocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving the use of automated reactors and purification systems. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with enhanced properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where adamantane derivatives have shown efficacy, such as antiviral and neuroprotective applications.

    Industry: The compound’s stability and unique properties make it valuable in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The thiourea moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantyl group.

    Rimantadine: Another antiviral drug similar to amantadine but with different pharmacokinetic properties.

    Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantyl group.

Uniqueness

N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea is unique due to the combination of the adamantyl and benzoylthiourea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its stability, bioavailability, and potential biological activities set it apart from other adamantane derivatives.

Properties

Molecular Formula

C20H26N2OS

Molecular Weight

342.5g/mol

IUPAC Name

N-[1-(1-adamantyl)ethylcarbamothioyl]benzamide

InChI

InChI=1S/C20H26N2OS/c1-13(20-10-14-7-15(11-20)9-16(8-14)12-20)21-19(24)22-18(23)17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3,(H2,21,22,23,24)

InChI Key

FHFROTWRNFQOAF-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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